4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
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Description
4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C15H17N7 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.15454357 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Additionally, some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, has been found to exhibit tunable photophysical properties . This suggests that the compound may interact with its targets by modulating their optical characteristics.
Biochemical Pathways
Given the optical applications of related compounds , it is plausible that this compound may influence pathways related to light absorption and emission in biological systems.
Pharmacokinetics
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been noted for their simpler and greener synthetic methodology, suggesting potential advantages in terms of bioavailability .
Result of Action
Related compounds have been found to exhibit significant cytotoxic activities against certain cell lines , suggesting potential anticancer applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of electron-donating groups at certain positions on the fused ring of related compounds has been found to improve both their absorption and emission behaviors . This suggests that the compound’s action may be influenced by the electronic environment in which it is situated.
Biochemical Analysis
Biochemical Properties
4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thus affecting the cell cycle progression .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer treatment. The compound has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . The compound inhibits CDK2, leading to alterations in cell cycle progression and changes in gene expression .
Properties
IUPAC Name |
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-12-2-4-17-15(19-12)21-10-8-20(9-11-21)14-13-3-5-18-22(13)7-6-16-14/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLKYUWJFQMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.